molecular formula C20H22N4 B5363997 4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine

4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine

カタログ番号 B5363997
分子量: 318.4 g/mol
InChIキー: QQWMPPLUORAANG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine, also known as AZD6244, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently dysregulated in cancer cells. As such, AZD6244 has been studied extensively as a potential anti-cancer agent.

作用機序

4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine inhibits the MAPK signaling pathway by specifically targeting the enzyme MEK1/2, which is a key component of this pathway. By inhibiting MEK1/2, this compound prevents the downstream activation of the MAPK pathway, which ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and sensitization of cancer cells to other anti-cancer agents. Additionally, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.

実験室実験の利点と制限

One advantage of using 4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine in lab experiments is its specificity for MEK1/2, which allows for targeted inhibition of the MAPK pathway. Additionally, this compound has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as an anti-cancer agent.
One limitation of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, like many anti-cancer agents, this compound may have off-target effects that could impact the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on 4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine. One potential direction is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the investigation of this compound in combination with targeted therapies that are designed to specifically target other dysregulated signaling pathways in cancer cells. Additionally, further studies are needed to better understand the mechanisms underlying the off-target effects of this compound, and to develop strategies to minimize these effects in vivo.

合成法

The synthesis of 4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine involves several steps, starting with the reaction of 2,4-dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde with 3-azetidinone in the presence of a base. The resulting intermediate is then reacted with pyridine in the presence of a palladium catalyst to yield the final product.

科学的研究の応用

4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and sensitize cancer cells to other anti-cancer agents.

特性

IUPAC Name

4-[1-[(2,4-dimethyl-6-pyrazol-1-ylphenyl)methyl]azetidin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-15-10-16(2)19(20(11-15)24-9-3-6-22-24)14-23-12-18(13-23)17-4-7-21-8-5-17/h3-11,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWMPPLUORAANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2C=CC=N2)CN3CC(C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。